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Compound of Interest

Compound Name:
(S)-Methyl 1-tritylaziridine-2-

carboxylate

Cat. No.: B141636 Get Quote

IUPAC Name: Methyl (2S)-1-tritylaziridine-2-carboxylate

This technical guide provides a comprehensive overview of (S)-Methyl 1-tritylaziridine-2-
carboxylate, a valuable chiral building block in organic synthesis, particularly in the

development of novel pharmaceuticals. This document is intended for researchers, scientists,

and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data
(S)-Methyl 1-tritylaziridine-2-carboxylate is a white to yellow powder with a high degree of

purity, typically ≥ 97.5% as determined by HPLC.[1] Its chemical and physical properties are

summarized in the table below for easy reference.
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Property Value Reference(s)

IUPAC Name
methyl (2S)-1-tritylaziridine-2-

carboxylate
[2]

Synonyms

(S)-Methyl 1-tritylaziridine-2-

carboxylate, Methyl (S)-(-)-1-

trityl-2-aziridinecarboxylate,

Methyl (S)-N-tritylaziridine-2-

carboxylate, (2S)-1-

(Triphenylmethyl)-2-

aziridinecarboxylic Acid Methyl

Ester

[1][2]

CAS Number 75154-68-6 [1]

Molecular Formula C₂₃H₂₁NO₂ [1][2]

Molecular Weight 343.42 g/mol [1][2]

Melting Point 124 - 128 °C [1]

Optical Rotation
[α]²⁰/D = -89° to -85° (c = 1 in

CHCl₃)
[1]

Appearance White to yellow powder [1]

Purity ≥ 97.5% (HPLC) [1]

Synthesis and Experimental Protocols
The synthesis of (S)-Methyl 1-tritylaziridine-2-carboxylate is typically achieved through a

multi-step process starting from the readily available amino acid, L-serine. The general

synthetic workflow involves the esterification of L-serine, protection of the amino group with a

trityl group, and subsequent intramolecular cyclization to form the aziridine ring.

Synthesis Workflow
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Caption: Synthetic pathway for (S)-Methyl 1-tritylaziridine-2-carboxylate.

Detailed Experimental Protocol: Synthesis of L-Serine
Methyl Ester Hydrochloride (Precursor)

Materials: L-Serine, Methanol, Thionyl chloride.

Procedure:

Suspend L-Serine in methanol in a round-bottom flask equipped with a magnetic stirrer

and a reflux condenser.

Cool the suspension in an ice bath.

Slowly add thionyl chloride dropwise to the cooled suspension while stirring.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm

to room temperature.

Heat the mixture to reflux and maintain for the specified time until the reaction is complete

(monitored by TLC).

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the

crude L-Serine methyl ester hydrochloride.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

methanol/ether).

Note: This is a generalized procedure. Specific quantities and reaction times should be

optimized based on the scale of the reaction.

Spectroscopic Data
The structure of (S)-Methyl 1-tritylaziridine-2-carboxylate is confirmed by various

spectroscopic techniques.

Spectroscopic Data Description

¹H NMR (CDCl₃)

Expected signals include those for the methyl

ester protons, the aziridine ring protons, and the

aromatic protons of the trityl group.

¹³C NMR (CDCl₃)

Expected signals include the carbonyl carbon of

the ester, the carbons of the aziridine ring, the

methyl carbon of the ester, and the aromatic

carbons of the trityl group.

Mass Spectrometry
The molecular ion peak corresponding to the

molecular weight of the compound is expected.

FTIR

Characteristic absorption bands for the ester

carbonyl group and the C-N bond of the

aziridine ring are expected.
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Applications in Drug Development and Organic
Synthesis
(S)-Methyl 1-tritylaziridine-2-carboxylate is a versatile intermediate in the synthesis of

complex organic molecules, owing to the high reactivity of the strained aziridine ring. Its primary

application lies in its use as a chiral building block for the synthesis of enantiomerically pure

pharmaceuticals.[1][3]

Nucleophilic Ring-Opening Reactions
The aziridine ring is susceptible to nucleophilic attack, leading to the formation of various

functionalized amino acid derivatives. This ring-opening can be highly regioselective and

stereospecific, making it a powerful tool in asymmetric synthesis.

Nucleophilic Ring-Opening

(S)-Methyl
1-tritylaziridine-2-carboxylate

Ring-Opened Product
(α- or β-amino acid derivative)

Nucleophile (Nu⁻)

Click to download full resolution via product page

Caption: General scheme of nucleophilic ring-opening of the aziridine.

Synthesis of β-Lactams
One notable application of this compound is in the synthesis of β-lactams, which are core

structural motifs in many antibiotic drugs. The reaction typically involves the ring expansion of

the aziridine-2-carboxylate.

Safety and Handling
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(S)-Methyl 1-tritylaziridine-2-carboxylate should be handled with care in a well-ventilated

fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material

Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the key information regarding (S)-Methyl 1-
tritylaziridine-2-carboxylate. For further details, researchers are encouraged to consult the

primary scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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